molecular formula C₁₄H₂₅NO₁₁ B1141857 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose CAS No. 209977-51-5

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose

Cat. No.: B1141857
CAS No.: 209977-51-5
M. Wt: 383.35
InChI Key:
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Description

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is a complex carbohydrate derivative It is a disaccharide composed of two galactose units, one of which is modified with an acetamido group

Mechanism of Action

Target of Action

It is known that similar compounds often interact with lectins .

Mode of Action

It is known to be an inhibitor of lectins , which are proteins that can bind to specific carbohydrates.

Biochemical Pathways

Given its inhibitory action on lectins , it may impact the pathways where these proteins play a role.

Result of Action

As an inhibitor of lectins , it may interfere with the functions of these proteins, which include cell-cell adhesion, immune response, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. One common method involves the use of glycosyl donors and acceptors under the influence of catalysts such as silver triflate or boron trifluoride etherate . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can offer higher specificity and milder reaction conditions compared to chemical synthesis. Enzymatic methods are particularly advantageous for producing complex carbohydrates on a large scale, as they can be more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups to carboxyl groups, often using reagents like periodic acid.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, typically using sodium borohydride.

    Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, such as halides or azides, using reagents like thionyl chloride or azidotrimethylsilane.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Periodic acid, sodium periodate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, azidotrimethylsilane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield uronic acids, while reduction can produce alditols

Scientific Research Applications

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: This compound is important in the study of cell surface carbohydrates and their roles in cell-cell communication and signaling.

    Industry: It can be used in the production of bioactive compounds and as a precursor for various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of an acetamido group, which confer distinct biochemical properties and reactivity. Its structure allows it to participate in specific interactions with enzymes and receptors, making it valuable for studying carbohydrate-related biological processes and developing therapeutic agents.

Properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)9(19)6(25-13(7)23)3-24-14-12(22)11(21)8(18)5(2-16)26-14/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8+,9+,10-,11+,12-,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKXCNXSQYSCQN-UUHITYSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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